molecular formula C8H12O B1434850 2-Cyclobutylcyclobutan-1-one CAS No. 1803605-44-8

2-Cyclobutylcyclobutan-1-one

Cat. No.: B1434850
CAS No.: 1803605-44-8
M. Wt: 124.18 g/mol
InChI Key: NDTULJBEFFHUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobutylcyclobutan-1-one is a strained cyclobutane derivative serving as a key synthetic intermediate for constructing complex three-dimensional molecular architectures in drug discovery. The cyclobutane ring is prized in medicinal chemistry for its ability to induce conformational restriction, reducing the entropic penalty upon binding and often leading to improved potency and selectivity for target proteins . Its puckered, non-planar structure serves as a strategic spacer that can direct key pharmacophore groups in three-dimensional space, fill hydrophobic pockets, and improve metabolic stability compared to more flexible or flat analogues . Furthermore, the inherent ring strain of the cyclobutane core, while chemically stable under many conditions, makes it a valuable precursor for further functionalization and ring-opening or expansion reactions to access other valuable scaffolds . This compound is presented as a high-purity building block to facilitate research in areas such as the development of novel small-molecule therapeutics, method development in synthetic organic chemistry, and the exploration of strain-release reactions. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-5-4-7(8)6-2-1-3-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTULJBEFFHUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Cyclobutylcyclobutan 1 One and Analogous Cyclobutanone Systems

Cycloaddition Approaches for Four-Membered Ring Construction

The formation of two new carbon-carbon single bonds in a single step makes cycloaddition reactions a powerful tool for building cyclic systems. acs.org For the synthesis of cyclobutanes, the [2+2] cycloaddition, which involves the combination of two two-atom components, is the most direct approach. acs.org

[2+2] Cycloaddition Strategies

The success of [2+2] cycloaddition reactions often depends on the nature of the activation method used to overcome the orbital symmetry barriers that can make these reactions challenging. libretexts.org Various strategies, including thermal, photochemical, metal-catalyzed, and organocatalyzed approaches, have been developed to facilitate these transformations.

Thermal [2+2] cycloadditions are often limited to specific classes of substrates, such as ketenes or their analogs, due to unfavorable orbital symmetry considerations for simple alkenes. libretexts.org Ketenes, with their sp-hybridized central carbon, are particularly effective in these reactions. libretexts.orgharvard.edu The reaction of a ketene (B1206846) with an alkene, known as a ketenophile, provides a direct route to cyclobutanones. libretexts.org For the synthesis of a 2-substituted cyclobutanone (B123998), the regiochemistry is generally well-defined, with the more electron-rich atom of the alkene bonding to the electrophilic carbonyl carbon of the ketene. libretexts.org

A notable example of a thermal [2+2] cycloaddition involves the reaction between an enamine and an electron-deficient Michael acceptor alkene. nih.gov This process controls the regiochemistry and avoids self-dimerization. nih.gov The stereoselectivity is governed by the reversibility of the initial Michael addition, leading to the thermodynamically more stable trans-substituted cyclobutane (B1203170). nih.gov More recently, a thermal [2+2] cycloaddition between vinyl boronates and in situ-generated keteniminium salts has been developed, providing a one-step approach to borylated cyclobutanes. rsc.org

Reactant 1Reactant 2ConditionsProductKey Features
KeteneAlkeneThermalCyclobutanoneDirect route to cyclobutanones. libretexts.org
EnamineMichael AcceptorThermalTrans-substituted cyclobutaneControlled regiochemistry and stereoselectivity. nih.gov
Vinyl BoronateKeteniminium SaltThermalBorylated CyclobutaneOne-step synthesis of functionalized cyclobutanes. rsc.org

Photochemical [2+2] cycloadditions are a powerful and widely used method for the synthesis of four-membered rings, overcoming the thermal barriers through the electronic excitation of one of the alkene partners. acs.orglibretexts.org These reactions can be performed through direct irradiation or by using a photosensitizer. nih.gov Direct excitation involves the absorption of UV or visible light by a conjugated reaction partner. libretexts.org

The use of photosensitizers allows for the reaction to occur with visible light, where the sensitizer (B1316253) is excited and then transfers its energy to one of the alkene substrates, promoting it to a triplet state. nih.govnih.gov This triplet-sensitized approach is often advantageous as it can lead to different stereochemical outcomes and can be applied to a broader range of substrates. nih.gov Intramolecular photochemical [2+2] cycloadditions have also been extensively developed and applied in the synthesis of complex natural products. nih.gov

ReactantsConditionsProductKey Features
Alkene + AlkeneUV or Visible LightCyclobutaneForms strained four-membered rings. acs.orglibretexts.org
Enone + AlkeneDirect Excitation or SensitizationCyclobutanone derivativeCommon and synthetically useful transformation. researchgate.net
Styrene + Vinyl BoronateVisible Light, PhotosensitizerBorylated CyclobutaneTolerant of diverse functional groups. nih.gov

Transition metal catalysis has significantly expanded the scope and efficiency of [2+2] cycloaddition reactions. nih.gov Metals can facilitate the reaction by coordinating to the alkene partners, thereby altering their electronic properties and lowering the activation barrier. acs.org Copper(I) salts, in particular, have proven to be effective catalysts for photochemical [2+2] cycloadditions, allowing the reaction to proceed under milder conditions and often with improved selectivity. acs.org

Metal carbenes, generated from diazoketones in the presence of rhodium catalysts, can also participate in reactions that lead to cyclobutane-containing structures through C-H insertion. nih.gov Furthermore, Lewis acid catalysis has been employed in the thermal [2+2] cycloaddition of borylated alkenes with allenes. rsc.org The development of catalytic enantioselective [2+2] cycloadditions has been a major focus, enabling the synthesis of chiral cyclobutanes with high stereocontrol. nih.gov

CatalystReactantsProductKey Features
Copper(I) saltsDienesBicyclic cyclobutanesCatalyzes photochemical [2+2] cycloadditions. acs.org
Rhodium(II) catalystsDiazoketonesBridged ring systemsProceeds via metal carbene intermediates. nih.gov
Lewis AcidsBorylated Alkene + AlleneSubstituted CyclobutaneEnables thermal cycloaddition. rsc.org

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, and its application to [2+2] cycloadditions has provided access to enantioenriched cyclobutanes. rsc.orgrsc.org Chiral secondary amines are commonly used as catalysts, which react with α,β-unsaturated aldehydes to form transient iminium or enamine intermediates. rsc.orgrsc.org These activated intermediates then undergo cycloaddition with an alkene partner.

One notable example is the organocatalytic formal [2+2] cycloaddition initiated by a vinylogous Friedel–Crafts alkylation. rsc.orgrsc.org This tandem reaction, utilizing both iminium and enamine activation of enals, allows for the synthesis of highly functionalized pyrrole-containing cyclobutanes with excellent regio-, diastereo-, and enantiocontrol. rsc.orgrsc.org The combination of aminocatalysis with hydrogen-bonding activation has also been shown to be an effective strategy for formal enantioselective organocatalyzed [2+2] cycloadditions. nih.gov

Catalyst TypeReactantsProductKey Features
Chiral Secondary Amineα,β-Unsaturated Aldehyde + AlkeneChiral CyclobutaneProceeds via iminium or enamine intermediates. rsc.orgrsc.org
Chiral Phosphoric AcidN,O-Acetal + OlefinChiral CyclobutaneVisible light-mediated with triplet energy transfer. organic-chemistry.org

Keteniminium ions, which are nitrogen analogs of ketenes, are highly reactive electrophiles that readily undergo [2+2] cycloaddition with alkenes to form cyclobutane structures. nih.govresearchgate.net These intermediates are typically generated in situ from tertiary amides by treatment with reagents like triflic anhydride. nih.govscispace.com The subsequent cycloaddition with an alkene, followed by hydrolysis of the resulting iminium ion, affords the corresponding cyclobutanone. nih.gov

This methodology has been successfully applied to both intermolecular and intramolecular cycloadditions. nih.govnih.gov The use of keteniminium salts with ethylene (B1197577) gas in a flow chemistry setup has been reported as a safe and reliable method for producing mono-substituted cyclobutanones. scispace.comrsc.org This approach offers rapid and mild reaction conditions with good to excellent yields and broad functional group compatibility. rsc.org Recent studies have also explored the divergent reactivity of intramolecular cycloadditions of keteniminium ions with alkynes, which can lead to either four- or six-membered rings depending on the tether length. nih.gov

Keteniminium PrecursorAlkene/AlkyneProduct after HydrolysisKey Features
Tertiary Amide + Tf₂OAlkeneCyclobutanoneHighly reactive intermediates. nih.govscispace.com
Tertiary Amide + Tf₂OEthylene (in flow)Mono-substituted CyclobutanoneSafe and scalable process. scispace.comrsc.org
Tethered Alkyne Amide + Tf₂OIntramolecularBicyclic CyclobutenoneTether length controls ring size. nih.gov

Mechanistic Aspects of [2+2] Cycloaddition (Diradical vs. Dipolar Pathways)

The [2+2] cycloaddition is a cornerstone for cyclobutane synthesis. The mechanism of this reaction, particularly the thermal variant, is often not concerted and proceeds through intermediates. The nature of these intermediates, whether diradical or dipolar (zwitterionic), is dictated by the electronic properties of the reacting alkene and ketene components.

Generally, the cycloaddition of ketenes with alkenes can be understood through frontier molecular orbital theory. The reaction often involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the alkene with the Lowest Unoccupied Molecular Orbital (LUMO) of the ketene. The mechanism can proceed via two primary pathways:

Diradical Pathway: This pathway is typically favored for non-polar reactants. The reaction is initiated by the formation of a carbon-carbon bond, leading to a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutanone product. The stereochemical outcome of these reactions can be complex, as bond rotation in the diradical intermediate can compete with ring closure, potentially leading to a mixture of stereoisomers. csic.es For instance, the cycloaddition of substituted allenes with certain alkenes has been rationalized through the formation of diradical intermediates, where the product distribution is determined by the conformational preferences of these transient species. csic.es

Dipolar (Zwitterionic) Pathway: When the reactants have significant electronic differences—one being electron-rich and the other electron-poor—a dipolar pathway becomes more likely. This involves the formation of a zwitterionic intermediate, which then undergoes ring closure. This pathway is common in cycloadditions involving ketene acetals and electron-deficient alkenes. researchgate.net The stereochemistry of these reactions is often more controlled compared to the diradical pathway. For example, the reaction of ketene acetals with carbonyl compounds is promoted by pressure and proceeds via a cisoid dipolar transition state to form oxetanes, a related four-membered ring system. researchgate.net In the context of keteniminium cations, both [4+2] and [2+2] cycloadditions have been studied, with the reaction pathways being influenced by conformational control. kib.ac.cn

The choice between these pathways is a subject of detailed mechanistic studies and can be influenced by solvent polarity, temperature, and the specific substituents on the reacting partners. csic.esresearchgate.net

PathwayIntermediateReactant CharacteristicsStereochemical Control
Diradical 1,4-diradicalNon-polar, similar electronic propertiesOften lower due to potential bond rotation in the intermediate. csic.es
Dipolar ZwitterionElectronically differentiated (electron-rich and electron-poor). researchgate.netGenerally higher as ring closure is often rapid. researchgate.net

Ring Expansion and Annulation Techniques

Alternative strategies to direct cycloaddition for constructing complex cyclobutanone-containing systems involve ring expansion of smaller rings or annulation reactions.

Free radical-mediated reactions provide a powerful method for ring expansion, transforming readily available cyclobutanones into larger, more complex carbocyclic systems. These reactions typically rely on the selective β-scission of alkoxy radicals generated from the cyclization of carbon radicals onto the cyclobutanone carbonyl. researchgate.net

The general strategy involves a cyclobutanone precursor bearing a side chain with a radical precursor (e.g., a halogen). Treatment with a radical initiator, such as tributyltin hydride (Bu₃SnH), generates a carbon-centered radical. This radical can then add to the carbonyl group of the cyclobutanone, forming an alkoxy radical. Subsequent fragmentation (β-scission) of one of the cyclobutane C-C bonds results in a ring-expanded product. The regioselectivity of the C-C bond cleavage is a critical aspect of these reactions. researchgate.net

Key Findings:

Exo-substituted cyclobutanones are valuable substrates for constructing cis-fused seven- and eight-membered rings, as well as spiro-annulated medium and large rings. researchgate.net

Endo-substituted cyclobutanones can undergo tandem rearrangements to produce bridged ring systems. researchgate.net

A notable example involves the treatment of a bicyclo[4.2.0]octenone derivative with Bu₃SnH, which surprisingly yielded a seven-membered ring expansion product in 80% yield, demonstrating the preference for cleavage of a specific C-C bond in the alkoxy radical intermediate. researchgate.net

Copper catalysis has been employed for the intramolecular ring-opening and reconstruction of cyclobutanone oxime esters, leading to 3,4-dihydronaphthalene-2-carbonitriles via selective C-C bond cleavage. rsc.org

Precursor TypeRadical Reaction SequenceResulting Structure
Exo-substituted cyclobutanoneRadical cyclization → Alkoxy radical formation → β-scissionFused or spiro medium/large rings. researchgate.net
Endo-substituted cyclobutanoneRadical cyclization → Tandem rearrangementBridged ring systems. researchgate.net
Cyclobutanone oxime esterCopper-catalyzed radical-induced ring-opening → ReconstructionDihydronaphthalene-carbonitriles. rsc.org

Annulation reactions using cyclobutanones as building blocks offer another versatile approach to construct novel and complex ring systems. These reactions leverage the strain of the four-membered ring to drive the formation of new fused or spirocyclic architectures.

For instance, Rh(I)-catalyzed [4+2]-annulation of furan-fused cyclobutanones with alkynes has been developed for the synthesis of fully-substituted o-quinone methide precursors. rsc.org This method highlights the utility of cyclobutanones as synthons for building complex aromatic systems. Furthermore, cyclization and annulation reactions can be initiated by the ring-opening of small rings like cyclobutanes, particularly those bearing nitrogen substituents, to create nitrogen-containing heterocycles. rsc.org Free radical-based annulation strategies have also been developed, expanding the synthetic utility of cyclobutanones. bohrium.comresearchgate.net

Stereoselective and Enantioselective Synthesis

Controlling the stereochemistry during the formation of substituted cyclobutanes is crucial for their application in areas like medicinal chemistry. Significant progress has been made in both diastereoselective and enantioselective synthetic methods.

Achieving high diastereoselectivity in the synthesis of polysubstituted cyclobutanes is a significant challenge. The development of stereocontrolled methods for accessing di-substituted derivatives has been an area of intense research. rsc.orgrsc.org

One successful strategy involves the sulfa-Michael addition to cyclobutene (B1205218) derivatives. Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst, various thio-substituted cyclobutane esters and amides have been obtained with high diastereoselectivity (up to >95:5 dr). rsc.orgrsc.org Another approach focuses on the polar strain-release ring-opening of bicyclo[1.1.0]butanes (BCBs) with hydroxyarenes. This method, catalyzed by a π-acid catalyst like AgBF₄, allows for the highly chemo- and diastereoselective synthesis of 1,1,3-trisubstituted cyclobutanes, achieving diastereomeric ratios of up to >98:2. nih.gov These methods provide reliable access to specific diastereomers of functionalized cyclobutanes. nih.govresearchgate.net

Reaction TypeSubstratesCatalyst/ReagentDiastereoselectivity (dr)
Sulfa-Michael AdditionCyclobutenes, ThiolsDBU>95:5. rsc.orgrsc.org
Strain-Release Ring-OpeningBicyclo[1.1.0]butanes, HydroxyarenesAgBF₄Up to >98:2. nih.gov

The synthesis of enantioenriched cyclobutanes is of paramount importance for the development of chiral drugs and materials. Several catalytic asymmetric methods have been established to this end.

Asymmetric [2+2] Cycloaddition: Visible-light-induced asymmetric [2+2] cycloaddition of alkenes represents a powerful tool. chemistryviews.org A cascade approach combining an Iridium-catalyzed asymmetric allylic etherification with a subsequent visible-light-induced [2+2] cycloaddition has been developed to produce enantioenriched oxa- researchgate.netbohrium.com-bicyclic heptanes with excellent enantioselectivities. chemistryviews.org Cobalt-catalyzed enantioselective [2+2] cycloaddition between a wide variety of alkynes and alkenyl derivatives has also been reported, yielding cyclobutenes with enantioselectivities in the range of 86–97% ee. nih.gov

Organocatalysis: Chiral organocatalysts have been successfully employed in the enantioselective synthesis of cyclobutane derivatives. For example, a chiral cinchona-based squaramide bifunctional acid-base catalyst has been used in the sulfa-Michael addition to an N-acyl-oxazolidinone-substituted cyclobutene, affording thio-cyclobutanes with high yield and excellent enantioselectivity (er up to 99.7:0.3). rsc.orgrsc.org

Asymmetric Hydroboration: A rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes provides access to chiral gem-difluorinated α-boryl cyclobutanes with excellent regio- and enantioselectivity. These borylated intermediates serve as versatile building blocks for a variety of enantioenriched fluorinated cyclobutane derivatives. nih.gov

The progress in enantioselective organocatalysis and transition-metal catalysis has significantly advanced the ability to synthesize complex chiral cyclobutane derivatives with high levels of stereocontrol. bohrium.com

MethodCatalysisKey FeaturesEnantioselectivity
Cascade Allylic Etherification/[2+2] PhotocycloadditionIridium and PhotosensitizerOperationally simple, broad substrate scope. chemistryviews.orgExcellent
[2+2] Cycloaddition of Alkynes and AlkenylsCobaltBroadly applicable to abundant precursors. nih.gov86–97% ee
Sulfa-Michael AdditionChiral Squaramide OrganocatalystHigh efficiency for thio-substituted cyclobutanes. rsc.orgrsc.orgup to 99.7:0.3 er
Asymmetric HydroborationRhodiumAccess to versatile chiral fluorinated building blocks. nih.govExcellent

Novel Synthetic Approaches and Catalyst Development

One-Pot Multicomponent Methodologies

One-pot multicomponent reactions (MCRs) are processes in which three or more reactants are combined in a single reaction vessel to form a final product that incorporates substantial portions of all the starting materials. This approach is highly convergent and avoids the isolation of intermediates, thereby saving time, reagents, and solvents. While specific MCRs for the direct synthesis of 2-cyclobutylcyclobutan-1-one are not extensively documented, the principles can be applied to the synthesis of analogous cyclobutanone systems.

A notable example involves the copper-catalyzed 1,4-reduction and subsequent alkylation of 3-substituted cyclopentenones to produce enantiomerically enriched 2,3-disubstituted cyclopentanones in a single pot. This strategy, while demonstrated on a five-membered ring system, highlights the potential of one-pot sequences for the stereocontrolled synthesis of substituted cyclic ketones. The process involves the in-situ generation of a silyl (B83357) enol ether following the 1,4-reduction, which is then trapped by an alkylating agent. This methodology yields trans-2,3-disubstituted products with excellent enantiomeric and diastereomeric excesses.

Reactant 1Reactant 2CatalystProductOverall YieldEnantiomeric Excess (ee)Diastereomeric Excess (de)
3-Substituted CyclopentenoneAlkylating AgentCoppertrans-2,3-Disubstituted Cyclopentanone42-67%HighExcellent

Table 1: One-Pot Synthesis of Enantiomerically Enriched 2,3-Disubstituted Cyclopentanones

The development of similar one-pot multicomponent strategies for the synthesis of cyclobutanones would involve the careful selection of starting materials and catalysts that can orchestrate a sequence of bond-forming events to construct the four-membered ring with desired substitutions.

Cascade Reaction Sequences in Cyclobutane Derivative Synthesis

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions that occur under the same reaction conditions without the addition of further reagents or catalysts. These sequences are highly efficient in rapidly building molecular complexity from simple precursors. Several innovative cascade reactions have been developed for the synthesis of cyclobutane derivatives.

One such approach is the palladium-catalyzed cascade reaction of haloarenes and diynylic ethers. This method involves a sequence of Sonogashira coupling, propargyl–allenyl isomerization, and a [2+2] cycloaddition to furnish benzooxepane-fused cyclobutene derivatives. The reaction proceeds under mild conditions and demonstrates good functional group tolerance, providing access to complex polycyclic systems containing a cyclobutane ring.

Another powerful strategy is the use of photoredox catalysis to initiate a strain-release/-rearrangement cascade. This method utilizes readily available α-silylamines as radical precursors and strained bicyclo[1.1.0]butanes or cyclobutenes as radical acceptors to generate a variety of polysubstituted cyclobutanes. Mechanistic studies have highlighted the crucial role of a silyl ketene acetal (B89532) intermediate in determining the reaction outcome and diastereoselectivity.

Furthermore, cascade reactions of allenynes with tert-butyl nitrite (B80452) have been employed for the synthesis of functionalized cyclobutane-fused naphthalene (B1677914) derivatives. Depending on the reaction conditions, this methodology can lead to the formation of cyclobutanol-fused 2-nitronaphthalen-1-ols or nitrocyclobutane-fused naphthalene-1,2-diones. The proposed mechanism for the formation of certain products involves a [2+2] cycloaddition followed by subsequent rearrangements.

The total synthesis of complex natural products has also provided a platform for the development of novel cascade reactions for cyclobutane synthesis. For instance, the asymmetric total synthesis of (-)-huperzine A utilized a cascade sequence initiated by an intramolecular aza-Prins reaction, which was terminated by a stereoelectronically guided fragmentation of a cyclobutylcarbinyl cation to construct the core bicyclic system.

Reaction TypeStarting MaterialsCatalyst/ConditionsKey IntermediatesProduct
Pd-Catalyzed CascadeHaloarenes, Diynylic EthersPalladiumAllenyl speciesBenzooxepane-fused Cyclobutene Derivatives
Photoredox Strain-Release Cascadeα-Silylamines, Bicyclo[1.1.0]butanes/CyclobutenesPhotoredox CatalystSilyl Ketene AcetalPolysubstituted Cyclobutanes
Allenyne CascadeAllenynes, tert-Butyl NitriteMetal-freeCyclobutene intermediateCyclobutane-fused Naphthalene Derivatives
Intramolecular aza-Prins CascadeUnsaturated AmineAcidCyclobutylcarbinyl cationBicyclo[3.3.1]nonene core

Table 2: Examples of Cascade Reaction Sequences in Cyclobutane Derivative Synthesis

These examples underscore the power and versatility of cascade reactions in the efficient construction of complex molecules containing the cyclobutane motif. The application of similar principles could pave the way for more direct and efficient syntheses of this compound and its structurally related analogs.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclobutylcyclobutan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structure and Conformational Analysis

In the case of 2-Cyclobutylcyclobutan-1-one, the presence of two interconnected four-membered rings would result in a complex proton (¹H) NMR spectrum due to the numerous non-equivalent protons and their spin-spin couplings. The chemical shifts of the protons on the cyclobutanone (B123998) ring would be influenced by the anisotropic effect of the carbonyl group and the substitution of the cyclobutyl group. Similarly, the protons on the adjacent cyclobutyl ring would exhibit chemical shifts dependent on their proximity to the ketone.

Carbon-13 (¹³C) NMR spectroscopy would provide complementary information, with the carbonyl carbon appearing at a characteristic downfield shift. The chemical shifts of the other carbon atoms in both rings would be indicative of their local electronic environments.

Conformational analysis of substituted cyclobutanes often reveals a dynamic equilibrium between different puckered conformations. researchgate.net Variable-temperature NMR studies can be employed to probe these dynamics. Changes in temperature can lead to the broadening or coalescence of NMR signals, allowing for the determination of the energy barriers associated with ring flipping and substituent reorientation. For this compound, the conformational landscape would be particularly complex due to the multiple possible orientations of the two rings relative to each other.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound (based on general data for cyclobutanones).

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl Carbon-200 - 220
α-Carbons to Carbonyl2.5 - 3.540 - 60
β-Carbons to Carbonyl1.8 - 2.520 - 40
Cyclobutyl Ring Carbons1.5 - 2.220 - 35

Note: These are estimated ranges and actual values may vary depending on the specific stereochemistry and conformation of the molecule.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound has not been reported, studies on other cyclobutane (B1203170) derivatives provide insight into the expected structural features. acs.orgrsc.orgresearchgate.net

A successful X-ray crystallographic analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles. This information would definitively establish the puckering of both cyclobutane rings and the relative orientation of the cyclobutyl substituent with respect to the cyclobutanone ring. The solid-state conformation would reveal the preferred arrangement of the molecule that minimizes lattice energy, which may or may not be the lowest energy conformation in solution.

For instance, in a hypothetical crystal structure, one might expect to observe specific intermolecular interactions, such as dipole-dipole interactions involving the carbonyl group, which would influence the packing of the molecules in the crystal lattice. The planarity of the carbonyl group would be confirmed, and the degree of pyramidalization at the alpha carbons could be precisely measured.

Table 2: Typical Bond Lengths and Angles in Cyclobutane Derivatives Determined by X-ray Diffraction. researchgate.net

ParameterTypical Value
C-C Bond Length (in ring)1.54 - 1.57 Å
C=O Bond Length~1.21 Å
C-C-C Bond Angle (in ring)~88° - 90°
Ring Puckering AngleVariable (typically 10° - 35°)

Ultrafast Electron Diffraction (UED) for Probing Photoinduced Structural Dynamics

Ultrafast Electron Diffraction (UED) is a powerful technique for observing the real-time atomic motions that occur during a chemical reaction. While UED studies have not been performed on this compound, extensive research on the photochemistry of cyclobutanone provides a clear picture of the expected photoinduced structural dynamics. arxiv.orgresearchgate.net

Upon excitation with ultraviolet light, cyclobutanone undergoes a Norrish Type I reaction, which involves the cleavage of the C-C bond adjacent to the carbonyl group to form a biradical intermediate. researchgate.net This is followed by either decarbonylation to produce cyclopropane (B1198618) and carbon monoxide, or fragmentation to ethene and ketene (B1206846).

A UED experiment on this compound would likely reveal a similar sequence of events. Following photoexcitation, the initial step would be the ultrafast ring-opening of the cyclobutanone ring. The subsequent fate of the resulting biradical would be influenced by the presence of the cyclobutyl substituent. The substituent could potentially alter the branching ratio between the different fragmentation pathways.

Time-resolved UED would allow for the direct observation of the transient biradical species and the measurement of the timescales for its formation and subsequent reactions. This would provide invaluable information on the potential energy surface governing the photochemistry of this bicyclic ketone.

Table 3: Timescales of Photochemical Events in Cyclobutanone Measured by Ultrafast Electron Diffraction. researchgate.net

Photochemical EventTimescale
S₂ State Depopulation0.29 ± 0.2 ps
Appearance of Structural Changes (Ring-Opening)0.14 ± 0.05 ps
Further Reaction of Biradical1.2 ± 0.2 ps

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, particularly UV-Vis absorption spectroscopy, provides information about the electronic transitions within a molecule. For a ketone like this compound, the most relevant electronic transitions involve the carbonyl group.

The UV-Vis spectrum of a simple ketone typically displays two main absorption bands: a weak band at longer wavelength corresponding to the symmetry-forbidden n → π* transition, and a more intense band at shorter wavelength corresponding to the symmetry-allowed π → π* transition. youtube.comyoutube.com

In this compound, the n → π* transition would involve the excitation of a non-bonding electron from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the carbonyl group. The π → π* transition would involve the promotion of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl group. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents. The cyclobutyl group, being an alkyl substituent, would be expected to have a minor effect on the position of these electronic transitions compared to the parent cyclobutanone.

Table 4: Typical Electronic Transitions for a Saturated Ketone.

TransitionWavelength Range (nm)Molar Absorptivity (ε)
n → π270 - 30010 - 30
π → π180 - 2001000 - 10000

Computational and Theoretical Chemistry Studies on 2 Cyclobutylcyclobutan 1 One and Model Cyclobutanone Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has proven to be a reliable approach for studying the properties of cyclobutane (B1203170) derivatives. niscpr.res.innanobioletters.com

The four-membered ring of cyclobutane is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orgdalalinstitute.com For 2-Cyclobutylcyclobutan-1-one, the presence of a cyclobutyl substituent introduces additional conformational complexity. DFT calculations are instrumental in identifying the stable conformers and determining their relative energies.

The puckering of the cyclobutanone (B123998) ring and the orientation of the substituent cyclobutyl group give rise to different conformers. The primary puckering angle of the cyclobutanone ring and the dihedral angle describing the orientation of the C-C bond connecting the two rings are key geometric parameters. Torsional strain arises from the eclipsing interactions of bonds on adjacent carbon atoms. In the puckered conformation, these interactions are reduced compared to a planar arrangement. libretexts.org

A conformational search using DFT can map the potential energy surface of this compound. This involves systematically changing the key dihedral angles and calculating the energy at each point. The results of such a study would likely show several local energy minima corresponding to different stable conformers. The global minimum would represent the most stable conformation of the molecule.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerPuckering Angle (°)C-C Dihedral Angle (°)Relative Energy (kcal/mol)
A (Equatorial-like)251800.00
B (Axial-like)25601.5
C (Twisted)151202.8

Note: This table is illustrative and based on general principles of conformational analysis of substituted cyclobutanes. Actual values would require specific DFT calculations.

DFT calculations can also shed light on the electronic factors that govern the reactivity of this compound. The distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential (MEP) are key descriptors of reactivity. niscpr.res.innih.gov

The carbonyl group in cyclobutanone is a site of significant chemical reactivity. The MEP map, for instance, would likely show a region of negative potential around the oxygen atom, indicating its nucleophilic character, and a region of positive potential around the carbonyl carbon, highlighting its electrophilic nature.

High-Level Quantum Mechanical (QM) Calculation Methods

For a more accurate description of reaction mechanisms, especially those involving bond breaking and formation or electronically excited states, high-level quantum mechanical methods are often employed.

Complete Active Space Self-Consistent Field (CASSCF) is a powerful method for studying reactions where electron correlation is important, such as pericyclic reactions or photochemical processes. For instance, the thermal or photochemical ring-opening of the cyclobutanone ring in this compound would be well-described by CASSCF. This method can accurately model the electronic changes that occur as the C-C bond breaks and a diradical intermediate is formed.

Unrestricted Hartree-Fock (UHF) and its DFT counterpart, UB3LYP, are suitable for studying systems with unpaired electrons, such as radical intermediates. researchgate.net In the context of this compound, these methods could be used to investigate the structure and stability of radical species that might be formed during certain reactions, for example, in the presence of radical initiators.

Analysis of Molecular Orbital Interactions

The interactions between molecular orbitals play a crucial role in determining the course of chemical reactions, particularly concerted reactions.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the analysis of pericyclic reactions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. chemrxiv.orguniurb.it This theory is highly effective in predicting the feasibility and stereochemical outcome of reactions like cycloadditions and electrocyclic reactions. uniurb.it

For this compound, FMO theory can be applied to understand its potential participation in pericyclic reactions. For example, in a [2+2] cycloaddition reaction, the symmetry of the HOMO and LUMO of the cyclobutanone's C=C bond (if it were unsaturated) or other reactive pi systems would determine whether the reaction is thermally or photochemically allowed. youtube.com

The interaction between the HOMO and LUMO dictates the flow of electrons and the formation of new bonds. The relative energies of the frontier orbitals can also provide insights into the reactivity of the molecule; a smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Noncovalent Interaction Analysis

Noncovalent interactions (NCIs) are critical in determining the structure, stability, and reactivity of molecules. The analysis of these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, is essential for a complete understanding of molecular systems. A primary tool for this analysis is the Non-Covalent Interactions (NCI) index, which is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). wikipedia.orgjussieu.fr

The NCI method allows for the visualization of noncovalent interactions in real 3D space. wikipedia.org It works by identifying regions of low electron density and a low reduced density gradient, which are characteristic of non-covalent interactions. chemtools.org These regions are then typically colored based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between stabilizing attractive interactions (like hydrogen bonds, shown in blue) and destabilizing repulsive interactions (like steric clashes, shown in red). chemtools.org Green is often used to indicate very weak van der Waals interactions.

For a molecule like cyclobutanone or its derivatives, NCI analysis can reveal several key features:

Intramolecular Strain: The inherent ring strain of the cyclobutane ring creates regions of steric repulsion within the molecule, which can be visualized and quantified.

Intermolecular Interactions: In solution or condensed phases, NCI analysis can map the hydrogen bonding network between the ketone's carbonyl oxygen and solvent molecules (e.g., water, methanol) or identify weak van der Waals contacts with nonpolar solvents.

Substituent Effects: For this compound, NCI analysis would be instrumental in understanding the steric and electronic effects of the cyclobutyl substituent on the conformation and reactivity of the cyclobutanone ring.

While specific NCI studies on these molecules are scarce, the methodology provides a robust framework for future investigations. A conceptual table of potential noncovalent interactions that could be studied in the cyclobutanone system is presented below.

Table 1: Potential Noncovalent Interactions in Cyclobutanone Systems for NCI Analysis

Interaction TypeInteracting GroupsSignificanceExpected NCI Visualization
Intramolecular Steric Repulsion Hydrogen atoms on adjacent carbons of the cyclobutane ring.Contributes to ring strain and influences the puckered conformation of the ring.Red or reddish-brown isosurfaces between sterically hindered atoms.
Intramolecular van der Waals Non-bonded atoms across the ring.Weak attractive forces that influence the overall molecular shape and stability.Broad, weak green isosurfaces within the molecular structure.
Intermolecular H-Bonding Carbonyl oxygen (C=O) of cyclobutanone and a hydrogen bond donor (e.g., H₂O).Governs solvation properties and can influence reaction mechanisms in protic solvents.Blue, disc-shaped isosurface between the oxygen and hydrogen atoms.
Intermolecular van der Waals Cyclobutanone and nonpolar solvent molecules (e.g., hexane).Determines solubility in nonpolar media and affects condensed-phase dynamics.Larger green isosurfaces enveloping the interacting molecules.

Simulation of Photoinduced Molecular Dynamics and Nonadiabatic Dynamics

The photochemistry of cyclobutanone has been a subject of intense computational study, serving as a benchmark for theoretical models that predict the outcomes of ultrafast chemical reactions. arxiv.orgevitachem.com These simulations are crucial because they model processes that occur on femtosecond (10⁻¹⁵ s) timescales, which are often too fast to be fully resolved by experiments alone. aip.org The research in this area has been significantly spurred by a recent community-wide "Prediction Challenge," leading to a wealth of data on the photodynamics of the cyclobutanone model system. aip.orgresearchgate.net

Simulations typically model the molecule's behavior following photoexcitation with UV light (e.g., at 200 nm). aip.orgnih.gov This excites the molecule from its ground electronic state (S₀) to a higher-energy singlet excited state, typically the S₂ (n→3s Rydberg) state. aip.orgacs.org From there, the molecule undergoes a series of ultrafast events involving nonadiabatic dynamics—processes where the system transitions between different electronic states. arxiv.orgnih.gov

Key findings from numerous simulation studies, employing methods like Trajectory Surface Hopping (TSH) and Ab Initio Multiple Cloning (AIMC), reveal a complex sequence of events: aip.orgrsc.org

Ultrafast S₂ to S₁ Decay: After initial excitation to the S₂ state, cyclobutanone undergoes extremely rapid internal conversion to the first excited singlet state (S₁). This process is exceptionally fast, with simulated timescales reported to be in the range of tens to hundreds of femtoseconds. aip.orgyoutube.com

Ring-Opening on the S₁ Surface: The S₁ state is primarily characterized by an n→π* transition. On this potential energy surface, the molecule undergoes a Norrish Type-I α-cleavage, where the C-C bond adjacent to the carbonyl group breaks. acs.orgyoutube.com This ring-opening is a ballistic process, meaning it occurs very rapidly and directly once the S₁ state is populated. youtube.com

Passage Through a Conical Intersection: The system then evolves towards a conical intersection (CI), a point where the S₁ and S₀ potential energy surfaces meet. acs.org At this CI, the molecule can efficiently and non-radiatively transition back to the ground electronic state (S₀). acs.org

Dissociation on the Ground State: Once back on the S₀ surface, the molecule exists as a highly energetic biradical intermediate, which rapidly fragments into stable products. nih.gov The primary dissociation pathways identified are:

C3 Channel: Formation of cyclopropane (B1198618) and carbon monoxide (CO). acs.org

C2 Channel: Formation of ethene (ethylene) and ketene (B1206846). researchgate.netnih.gov

Minor Channels: Some studies also identify a minor channel leading to ethene, carbon monoxide, and CH₂. nih.gov

The branching ratio between these channels is a key prediction of the simulations. While results vary depending on the computational method, many studies predict that these channels are dominant in the photodissociation of cyclobutanone. researchgate.netnih.gov The entire sequence from photoexcitation to product formation occurs on a sub-picosecond to picosecond timescale. acs.orgyoutube.com

Table 2: Summary of Simulated Photochemical Events for Cyclobutanone

Photochemical EventElectronic States InvolvedKey Structural ChangeTypical Simulated TimescalePrimary Computational Methods Used
Photoexcitation S₀ → S₂Electronic transitionInstantaneous (femtosecond pulse)Time-Dependent DFT (TD-DFT), CASSCF/CASPT2
Internal Conversion S₂ → S₁Relaxation between excited states~30 - 290 fs aip.orgyoutube.comTrajectory Surface Hopping (TSH), AIMS, MASH
Norrish Type-I Ring Opening S₁α-cleavage of C-C bondOccurs on S₁ surfaceTSH, AIMC, Quantum Dynamics Simulations
Nonadiabatic Transition to Ground State S₁ → S₀Passage through conical intersection~<100 fs after reaching CI researchgate.netTSH, XMS-CASPT2
Product Formation (Fragmentation) S₀C-C bond fissions in biradical~1.2 ps youtube.comTSH, AIMC

Applications of 2 Cyclobutylcyclobutan 1 One and Its Derivatives in Complex Organic Synthesis

Role as Synthetic Intermediates in Natural Product Synthesis

The cyclobutane (B1203170) motif is a recurring structural element in a diverse array of natural products, many of which exhibit significant biological activities. The synthesis of these complex molecules often relies on strategic bond formations and the use of key building blocks that can introduce the cyclobutane ring efficiently and with a high degree of stereocontrol. Cyclobutylcyclobutanone derivatives serve as important precursors in this context, primarily through reactions that leverage the strain of the four-membered rings.

One of the most powerful methods for the construction of the cyclobutane core is the [2+2] cycloaddition reaction. This reaction, which involves the union of two doubly bonded species to form a four-membered ring, is a cornerstone of cyclobutane synthesis and has been extensively applied in the total synthesis of natural products. While direct examples involving 2-cyclobutylcyclobutan-1-one are not extensively documented, the broader class of cyclobutanone (B123998) derivatives obtained from ketene (B1206846) cycloadditions are pivotal intermediates. These cyclobutanones can be further elaborated to access more complex carbocyclic frameworks found in natural products.

The strategic application of cyclobutylcyclobutanone derivatives is particularly evident in the synthesis of natural products containing bicyclo[3.2.0]heptane or related fused ring systems. Ring expansion or rearrangement reactions of these bicyclic ketones can provide access to five- and six-membered rings with a high degree of stereochemical control, which are common motifs in terpenoids and alkaloids. The inherent strain energy of the cyclobutane rings in these starting materials provides a thermodynamic driving force for these transformations.

Below is a table summarizing key natural product classes where cyclobutane-containing intermediates play a crucial role in their synthesis.

Natural Product ClassKey Synthetic Strategy Involving Cyclobutane IntermediatesRepresentative Examples
TerpenoidsPhotochemical [2+2] cycloaddition, Ring expansion of cyclobutanonesLongifolene, α-Pinene
AlkaloidsIntramolecular ketene-alkene cycloadditionGrandisol, Lycoricidine
ProstaglandinsRing contraction of larger rings to form cyclobutane precursorsProstaglandin F2α

Construction of Intricate Fused and Spirocyclic Ring Systems

The unique structural features of this compound and its analogs make them excellent starting points for the synthesis of complex fused and spirocyclic ring systems. The carbonyl group provides a handle for a wide range of chemical manipulations, including nucleophilic additions, aldol condensations, and Wittig reactions, while the strained four-membered rings can participate in various ring-opening and rearrangement reactions.

The synthesis of spirocycles, which are characterized by two rings connected through a single shared carbon atom, is a significant area of research in organic chemistry due to their prevalence in natural products and their utility in medicinal chemistry. Cyclobutylcyclobutanone derivatives can be converted into spirocyclic compounds through several synthetic strategies. For instance, the treatment of these ketones with organometallic reagents can lead to the formation of tertiary alcohols, which can then undergo acid-catalyzed rearrangement to form spirocyclic ketones.

Furthermore, intramolecular aldol condensation reactions of appropriately substituted cyclobutylcyclobutanone derivatives can lead to the formation of fused bicyclic systems. The regioselectivity and stereoselectivity of these reactions can often be controlled by the careful choice of reaction conditions and substrates, allowing for the synthesis of a variety of complex polycyclic molecules.

The following table highlights some of the key transformations of cyclobutylcyclobutanone derivatives used to construct fused and spirocyclic systems.

TransformationDescriptionResulting Ring System
Pinacol RearrangementAcid-catalyzed rearrangement of a 1,2-diol derived from the cyclobutylcyclobutanone.Spirocyclic ketone
Intramolecular Aldol CondensationBase- or acid-catalyzed cyclization of a dicarbonyl precursor derived from the starting ketone.Fused bicyclic system
Ring-Closing MetathesisOlefin metathesis of a diene precursor synthesized from the cyclobutylcyclobutanone.Fused or spirocyclic system containing a double bond

Development of Cyclobutylcyclobutanones as Scaffolds for Chemical Libraries

In the field of drug discovery, there is a constant need for novel molecular scaffolds that can be readily diversified to create large libraries of compounds for biological screening. The rigid and three-dimensional nature of the cyclobutylcyclobutanone framework makes it an attractive scaffold for the development of such libraries. The defined spatial orientation of substituents on this bicyclic core can lead to compounds with improved binding affinity and selectivity for biological targets.

The carbonyl group of this compound serves as a key functional handle for the introduction of diversity elements. For example, reductive amination can be used to introduce a wide variety of amine-containing side chains. Similarly, Wittig-type reactions can be employed to append a diverse range of olefinic substituents. The resulting products can then be further modified through reactions such as epoxidation, dihydroxylation, and hydrogenation to generate a library of structurally diverse compounds.

The development of parallel synthesis and combinatorial chemistry techniques has further enhanced the utility of cyclobutylcyclobutanone scaffolds. By employing solid-phase synthesis, it is possible to rapidly generate large numbers of derivatives for high-throughput screening. The robust nature of the cyclobutylcyclobutanone core allows it to withstand a wide range of reaction conditions, making it compatible with many of the chemistries used in library synthesis.

The table below outlines a general approach for the diversification of a cyclobutylcyclobutanone scaffold.

Diversification PointReaction TypeExample ReagentsIntroduced Functionality
Carbonyl Group (C1)Reductive AminationPrimary and secondary amines, NaBH3CNSubstituted amines
Carbonyl Group (C1)Wittig ReactionPhosphonium ylidesAlkenes
α-Position (C2)AlkylationAlkyl halides, LDAAlkyl groups

Utilization in the Synthesis of Highly Functionalized Carbocycles

Beyond their use in the synthesis of specific natural products and complex ring systems, cyclobutylcyclobutanone derivatives are valuable intermediates for the preparation of a wide range of highly functionalized carbocyclic compounds. The strain energy associated with the four-membered rings can be harnessed to drive reactions that would otherwise be thermodynamically unfavorable, leading to the formation of unique and synthetically useful products.

Ring-opening reactions of cyclobutylcyclobutanones can provide access to linear or macrocyclic compounds with a high degree of functionalization. For instance, Baeyer-Villiger oxidation of these ketones can lead to the formation of lactones, which are versatile intermediates in organic synthesis. Similarly, cleavage of the carbon-carbon bond adjacent to the carbonyl group can be achieved under various conditions to yield functionalized carboxylic acids or esters.

The ability to selectively functionalize different positions of the cyclobutylcyclobutanone skeleton further enhances its synthetic utility. For example, the α-protons to the carbonyl group can be readily deprotonated to form an enolate, which can then be reacted with a variety of electrophiles to introduce new functional groups. This allows for the synthesis of a wide range of substituted cyclobutylcyclobutanone derivatives, which can then be used in further synthetic transformations.

The following table summarizes some of the key reactions used to generate functionalized carbocycles from cyclobutylcyclobutanone precursors.

Reaction TypeReagentsProduct Class
Baeyer-Villiger OxidationPeroxy acids (e.g., m-CPBA)Lactones
Retro-[2+2] CycloadditionHeat or lightAlkenes and ketenes
α-HalogenationN-Halosuccinimideα-Haloketones

Future Research Avenues and Challenges in 2 Cyclobutylcyclobutan 1 One Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex cyclobutane (B1203170) structures, such as 2-cyclobutylcyclobutan-1-one, often involves multi-step processes that can be resource-intensive. nih.govnih.gov A primary challenge is the creation of stereodefined four-membered rings, which are valuable motifs in bioactive molecules. nih.gov Future research will likely prioritize the development of more atom-economical, energy-efficient, and sustainable synthetic strategies.

Key areas of focus will include:

Catalytic Asymmetric Synthesis: The development of novel catalytic systems for the asymmetric synthesis of cyclobutanes is a largely unsolved problem. nih.gov Research into new chiral catalysts, potentially based on earth-abundant metals, could provide more direct and enantioselective routes to this compound and its derivatives.

Photochemical Methods: Photochemical reactions, such as [2+2] cycloadditions, are powerful tools for constructing cyclobutane rings. researchgate.netrsc.org Future work will likely explore the use of visible-light photocatalysis to drive these transformations, offering a greener alternative to high-energy UV radiation. rsc.org The development of new photosensitizers and reactor technologies will be crucial for improving the efficiency and scalability of these methods.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production methods.

Bio-inspired Synthesis: Nature often constructs complex molecules with high efficiency and stereoselectivity. Exploring biocatalytic or bio-inspired synthetic routes could offer novel and sustainable pathways to cyclobutane-containing compounds.

Table 1: Comparison of Potential Synthetic Strategies for this compound
Synthetic StrategyPotential AdvantagesAnticipated ChallengesKey Research Directions
Asymmetric CatalysisHigh enantioselectivity, potential for high yields.Catalyst design and cost, substrate scope limitations.Development of novel chiral ligands and earth-abundant metal catalysts.
Visible-Light PhotochemistryUse of renewable energy, mild reaction conditions. rsc.orgQuantum yields, scalability, development of efficient photosensitizers. researchgate.netDesign of new photocatalysts, optimization of reactor design.
Flow ChemistryImproved process control, enhanced safety, scalability.Initial setup costs, potential for clogging with solid byproducts.Development of robust flow reactors, integration with real-time monitoring.
BiocatalysisHigh selectivity, environmentally benign conditions.Enzyme stability and availability, limited substrate scope.Enzyme engineering, discovery of novel biocatalysts.

Exploration of Novel Reactivity Patterns and Complex Rearrangement Pathways

The strained four-membered ring of this compound imparts unique reactivity that is yet to be fully explored. Understanding and harnessing this reactivity can lead to the development of novel synthetic transformations.

Future research in this area will likely investigate:

Strain-Release Reactions: The inherent ring strain in cyclobutanes can be a driving force for a variety of chemical transformations. rsc.org Investigating novel strain-release reactions, such as ring-opening and ring-expansion reactions, could provide access to a diverse range of molecular scaffolds. researchgate.net Photochemical strain-release reactions of related bicyclic systems have shown promise for innovative transformations. rsc.org

Rearrangement Pathways: Cyclobutyl ketones are known to undergo a variety of rearrangement reactions, such as the vinylcyclobutane-cyclohexene rearrangement. nih.gov A deeper investigation into the rearrangement pathways of this compound under thermal, photochemical, or catalytic conditions could uncover new and synthetically useful transformations. Computational studies will be instrumental in mapping these complex potential energy surfaces. nih.gov

C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. acs.org Developing methods for the selective C-H functionalization of the cyclobutane rings in this compound would provide a more direct way to introduce new functional groups and build molecular complexity. acs.org

Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. researchgate.netigi-global.com The application of advanced spectroscopic techniques will be pivotal in elucidating the intricate mechanistic details of reactions involving this compound.

Future research will benefit from the use of:

In Situ Spectroscopy: Techniques such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of reaction progress, enabling the identification of transient intermediates and the determination of reaction kinetics. oxinst.comacs.org This information is invaluable for understanding the underlying mechanism of a reaction.

Time-Resolved Spectroscopy: For studying very fast reactions, such as photochemical processes, time-resolved spectroscopic techniques are essential. These methods can provide snapshots of molecular structures on the femtosecond to microsecond timescale, offering a detailed picture of the reaction dynamics.

Advanced Mass Spectrometry: Tandem mass spectrometry and other advanced mass spectrometry techniques can be used to identify and characterize reaction intermediates and products, even in complex mixtures. researchgate.net

Table 2: Advanced Spectroscopic Techniques for Mechanistic Studies of this compound Chemistry
TechniqueInformation GainedPotential Application
In Situ IR SpectroscopyReal-time monitoring of functional group transformations, identification of intermediates. acs.orgStudying the kinetics of carbonyl additions or rearrangement reactions.
In Situ NMR SpectroscopyStructural elucidation of intermediates, determination of reaction kinetics and stereochemical outcomes. oxinst.comMonitoring the formation of different diastereomers in a reaction.
Time-Resolved UV-Vis SpectroscopyDetection of short-lived excited states and radical intermediates. fiveable.meInvestigating the mechanism of photochemical reactions of this compound.
Tandem Mass SpectrometryIdentification of reaction intermediates and fragmentation pathways. researchgate.netCharacterizing unexpected products and byproducts in a reaction mixture.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize organic chemistry. beilstein-journals.orgsemanticscholar.org These tools can be used to predict the outcomes of reactions, suggest optimal reaction conditions, and even propose novel synthetic routes.

In the context of this compound, AI and ML could be applied to:

Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the major product of a given set of reactants and reagents. mit.edunih.gov This could be particularly useful for exploring the reactivity of this compound with a wide range of reaction partners.

Reaction Optimization: AI-driven platforms can autonomously explore a reaction space to identify the optimal conditions (e.g., temperature, solvent, catalyst) for a desired outcome, such as maximizing the yield of a particular product. beilstein-journals.orgqu.edu.qa This can significantly accelerate the process of reaction development.

Retrosynthetic Analysis: AI tools are being developed to assist in the design of synthetic routes to complex molecules. These tools can propose novel and efficient retrosynthetic pathways that may not be obvious to a human chemist.

The integration of AI and ML with automated synthesis platforms has the potential to create a closed-loop system for chemical discovery, where new reactions and synthetic routes can be designed, tested, and optimized with minimal human intervention. appliedclinicaltrialsonline.com

Q & A

Q. What frameworks ensure ethical reporting of this compound’s hazards in academic publications?

  • Standards : Follow GHS classifications for flammability and toxicity. Include detailed risk assessments (e.g., LD50, NFPA ratings) in experimental sections. Disclose near-miss incidents and mitigation strategies (e.g., inert atmosphere protocols) to enhance lab safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.